1-[(4-fluorophenyl)methyl]-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
BenchChem offers high-quality 1-[(4-fluorophenyl)methyl]-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4-fluorophenyl)methyl]-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O/c1-18-6-2-3-7-20(18)17-30-24-9-5-4-8-23(24)28-26(30)21-14-25(31)29(16-21)15-19-10-12-22(27)13-11-19/h2-13,21H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQZAYFAJRHCOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(4-fluorophenyl)methyl]-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 380.5 g/mol . The structure features a pyrrolidinone core substituted with a fluorophenyl and a benzodiazol moiety, contributing to its unique pharmacological profile.
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies have shown that certain derivatives of similar structures possess antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Compounds with similar structural motifs have been investigated for their ability to inhibit cancer cell proliferation. For instance, benzodiazole derivatives have demonstrated cytotoxic effects in various cancer cell lines .
- Neuroprotective Effects : Some studies suggest that compounds containing the benzodiazole ring may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress .
The exact mechanisms through which 1-[(4-fluorophenyl)methyl]-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cellular signaling pathways, potentially leading to altered cell growth and apoptosis .
- Interaction with Receptors : The compound may interact with various receptors in the body, influencing physiological responses such as inflammation and pain .
Antimicrobial Activity
In a study examining the antimicrobial properties of related compounds, it was found that certain derivatives exhibited significant inhibition against Staphylococcus aureus, suggesting potential for development as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range .
Anticancer Studies
A recent investigation into the anticancer properties revealed that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The study reported an IC50 value indicating effective cytotoxicity at concentrations below 10 µM .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with potentially enhanced properties.
Biology
- Biological Probes : Due to its ability to interact with biological systems, this compound can be utilized as a probe in biological studies to investigate various cellular processes and interactions.
Medicine
- Therapeutic Potential : The compound has shown promise in several therapeutic areas:
- Antidepressant Activity : Similar compounds have been studied for their effects on neurotransmitter systems, particularly GABA-A receptors. These interactions can modulate anxiety and depressive symptoms by enhancing inhibitory neurotransmission.
- Anticancer Properties : Structural components suggest potential anticancer activity. Compounds with benzodiazole scaffolds have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Neuroprotective Effects : The modulation of neurotransmitter systems implies potential neuroprotective effects, which are crucial in treating neurodegenerative diseases.
Industry
- Material Development : The compound may be used in the development of new materials with specific properties due to its unique chemical structure.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit various pharmacological activities:
- GABA-A Receptor Modulation : Similar compounds have been identified as positive allosteric modulators of GABA-A receptors, enhancing the receptor's response to GABA and potentially improving symptoms of anxiety and depression.
- Inhibition of Cancer Cell Growth : The ability to induce apoptosis in cancer cells may be linked to the activation of specific signaling pathways that promote cell death while inhibiting proliferation.
Antidepressant Activity
A study investigated the effects of benzodiazole derivatives on GABA-A receptor activity. Results indicated that compounds similar to 1-[(4-fluorophenyl)methyl]-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one enhanced receptor activity, leading to reduced anxiety-like behaviors in animal models.
Anticancer Properties
Research on compounds containing benzodiazole scaffolds revealed significant cytotoxicity against various cancer cell lines. The study demonstrated that these compounds induced apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents.
Neuroprotective Effects
In vitro studies have shown that similar compounds can protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect was attributed to the stabilization of GABA-A receptor activity, suggesting potential applications in neurodegenerative disease treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
